E7449

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

Quinazolinones have been found to exhibit antimicrobial activity.

Antimalarial Activity

Some quinazolinones have shown potential as antimalarial agents.

Anticancer Activity

Certain quinazolinones have been studied for their anticancer properties.

Anti-inflammatory Activity

Quinazolinones have also been investigated for their anti-inflammatory effects.

Anticonvulsant Activity

Some quinazolinones have demonstrated anticonvulsant activity.

Antidiabetic Activity

Research has been conducted into the potential of quinazolinones as antidiabetic agents.

E7449, also known as Stenoparib, is a small molecule compound that functions as a dual inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2) as well as tankyrase 1 and 2 (TNKS1 and TNKS2). With a chemical structure characterized by a pyridazinoquinazolinone framework, E7449 demonstrates high potency with IC50 values of approximately 1 nM for PARP1 and PARP2, and around 50-100 nM for TNKS1 and TNKS2 . This compound is particularly significant in targeting tumors that are addicted to Wnt/β-catenin signaling, which is commonly observed in various cancer types.

E7449 primarily acts by inhibiting the enzymatic activity of PARP1 and PARP2, which play crucial roles in the base excision repair pathway. By preventing the repair of damaged DNA, E7449 enhances cytotoxicity in cancer cells, particularly those deficient in homologous recombination repair mechanisms. Additionally, E7449 traps PARP1 on damaged DNA, further exacerbating the effects of DNA damage . The compound also inhibits TNKS enzymes, leading to the stabilization of axin proteins and subsequent destabilization of β-catenin, thereby disrupting Wnt signaling pathways .

E7449 exhibits notable biological activity against various cancer cell lines. It has shown significant antitumor effects in BRCA-deficient xenograft models, particularly when combined with other therapies such as MEK inhibitors. The compound's ability to inhibit Wnt/β-catenin signaling has implications for its use in treating colon cancers where this pathway is often dysregulated . Furthermore, E7449 has demonstrated a favorable safety profile, lacking the intestinal toxicity commonly associated with other TNKS inhibitors .

E7449 is primarily investigated for its potential applications in oncology. Its dual inhibition mechanism makes it a promising candidate for treating cancers characterized by defects in DNA repair pathways or aberrant Wnt signaling. Clinical studies are ongoing to evaluate its efficacy and safety in various cancer types, particularly those with mutations in BRCA genes or those reliant on Wnt signaling for tumor growth .

Interaction studies have shown that E7449 can enhance the effects of chemotherapy agents by impairing DNA repair mechanisms. The combination of E7449 with other targeted therapies has been explored to determine synergistic effects against tumor growth. Notably, E7449's inhibition of Wnt signaling may also provide a novel therapeutic avenue for cancers where this pathway contributes to tumor progression .

E7449 shares similarities with several other compounds that inhibit PARP or TNKS enzymes. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Enzymes | IC50 Values (nM) | Unique Features |

|---|---|---|---|

| Olaparib | PARP1/2 | ~10 | First-in-class PARP inhibitor |

| Niraparib | PARP1/2 | ~7 | Approved for ovarian cancer |

| Talazoparib | PARP1/2 | ~0.5 | Potent PARP inhibitor with unique binding |

| XAV939 | TNKS1/2 | ~50 | Selective TNKS inhibitor without PARP activity |

| E7449 | PARP1/2, TNKS1/2 | 1-100 | Dual inhibition with enhanced specificity |

E7449's dual mechanism targeting both PARP and tankyrase enzymes distinguishes it from other compounds that focus solely on one target type. This unique profile allows it to address multiple pathways involved in tumorigenesis.

Synthetic Pathways and Methodologies

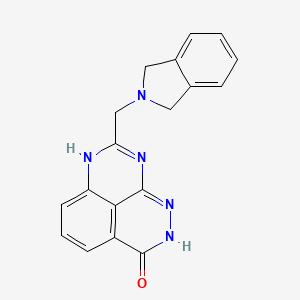

E7449, chemically known as 8-(isoindolin-2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de]quinazolin-3-one, represents a sophisticated synthetic challenge due to its complex heterocyclic structure incorporating both pyridazine and quinazoline ring systems [1]. The compound belongs to the pyridazinoquinazolinone class of heterocycles, which requires specialized synthetic approaches for efficient construction.

The primary synthetic methodology for E7449 involves a multi-step approach centered around the formation of the pyridazinoquinazolinone core structure. The synthetic route begins with the preparation of appropriately substituted 2-aminobenzamide derivatives, which serve as the foundational building blocks for the quinazolinone portion of the molecule [1]. These intermediates are then subjected to cyclization reactions under controlled conditions to form the quinazoline ring system.

The construction of the pyridazine ring component requires specialized methodologies involving dipolar cycloaddition reactions. Research has demonstrated that pyridazinoquinazolinone derivatives can be synthesized through novel one-step routes involving zwitterionic intermediates formed in situ [2]. These intermediates, generated from reactions with N-chlorosuccinimide and triethylamine, undergo subsequent dipolar cycloaddition reactions to yield the desired heterocyclic framework.

The isoindoline side chain attachment represents a critical step in the synthesis, requiring precise control of reaction conditions to ensure proper regioselectivity and yield. The side chain is typically introduced through nucleophilic substitution reactions or coupling methodologies that preserve the integrity of the heterocyclic core while introducing the necessary pharmacophoric elements [1].

Key Intermediates and Precursors

The synthesis of E7449 relies on several critical intermediates that must be prepared with high purity and yield to ensure the success of the overall synthetic sequence. The primary precursors include substituted anthranilic acid derivatives, which serve as the starting materials for quinazolinone formation [3]. These compounds are typically prepared through standard synthetic transformations involving nitration, reduction, and functional group manipulations.

Isoindoline precursors represent another class of essential intermediates, requiring careful preparation to maintain the appropriate substitution pattern necessary for the final coupling step. These precursors are typically synthesized through cyclization reactions involving phthalic anhydride derivatives and appropriate amine reagents under controlled conditions [1].

The pyridazine ring intermediates present unique synthetic challenges due to their nitrogen-rich heterocyclic nature. These compounds are typically prepared through condensation reactions involving hydrazine derivatives and dicarbonyl compounds, followed by cyclization under acidic or basic conditions [2]. The preparation of these intermediates requires careful attention to reaction stoichiometry and pH control to prevent side reactions and ensure high yields.

Quinazolinone core structures serve as advanced intermediates in the synthetic sequence, incorporating the essential pharmacophoric elements while providing reactive sites for further functionalization. These intermediates are typically prepared through cyclization reactions involving anthranilic acid derivatives and appropriate carbonyl compounds under elevated temperature conditions [3].

Optimization of Reaction Conditions

The optimization of reaction conditions for E7449 synthesis requires systematic investigation of multiple parameters to achieve optimal yield, purity, and scalability. Temperature control represents a critical factor, with most cyclization reactions requiring elevated temperatures in the range of 120-180°C to achieve complete conversion [2]. The precise temperature profile must be carefully controlled to prevent decomposition of sensitive intermediates while ensuring adequate reaction rates.

Solvent selection plays a crucial role in the optimization process, with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) typically providing the best results for heterocyclic cyclization reactions [1]. The choice of solvent affects not only the reaction rate but also the selectivity and ease of product isolation. Mixed solvent systems may be employed to optimize solubility and reaction kinetics simultaneously.

Catalyst loading represents another important optimization parameter, with typical loadings ranging from 5-30 mol% depending on the specific transformation. Acid-base catalysis is commonly employed for cyclization reactions, with the choice of catalyst affecting both the reaction rate and the product distribution [2]. The optimization of catalyst type and loading requires careful balance between reaction efficiency and cost considerations.

Reaction time optimization is essential for achieving maximum yield while minimizing the formation of by-products. Typical reaction times range from 2-12 hours, depending on the specific transformation and reaction conditions. The optimization process involves monitoring reaction progress through analytical techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography to determine optimal reaction endpoints [4].

Atmospheric conditions must be carefully controlled to prevent oxidation or hydrolysis of sensitive intermediates. Most reactions are conducted under inert atmosphere conditions using nitrogen or argon to exclude moisture and oxygen. The use of anhydrous solvents and reagents is essential for maintaining reaction integrity and achieving reproducible results [1].

Purification and Characterization Techniques

The purification of E7449 and its intermediates requires a combination of techniques tailored to the specific physicochemical properties of each compound. Column chromatography using silica gel as the stationary phase represents the most commonly employed purification method for intermediate compounds. Gradient elution systems using mixtures of organic solvents such as hexane-ethyl acetate or dichloromethane-methanol provide excellent separation efficiency for most synthetic intermediates [5].

Recrystallization techniques offer highly scalable purification options, particularly for the final product and key intermediates. E7449 can be effectively purified through recrystallization from ethanol or other suitable solvents, achieving purities of 90-98% with good recovery yields. The selection of recrystallization solvents requires careful consideration of solubility profiles and crystallization behavior [6].

High-Performance Liquid Chromatography (HPLC) serves as both an analytical tool and a preparative purification method. Reverse-phase C18 columns provide excellent resolution for E7449 and related compounds, enabling the achievement of purities exceeding 99%. HPLC purification is particularly valuable for removing closely related impurities and for preparing analytical standards [7].

Preparative chromatography techniques, including preparative thin-layer chromatography and medium-pressure liquid chromatography, offer intermediate-scale purification options suitable for pilot-scale production. These techniques provide good resolution while maintaining reasonable throughput and cost-effectiveness [5].

Extraction methods utilizing organic-aqueous partitioning represent highly scalable purification approaches suitable for large-scale production. These methods take advantage of the differential solubility properties of E7449 and its impurities, enabling efficient separation with minimal solvent consumption [1].

Characterization of E7449 and its intermediates requires comprehensive analytical techniques to confirm structure, purity, and identity. Nuclear magnetic resonance (NMR) spectroscopy, including both proton and carbon-13 NMR, provides detailed structural information and purity assessment. Mass spectrometry techniques, including electrospray ionization and atmospheric pressure chemical ionization, confirm molecular weight and fragmentation patterns [8].

Elemental analysis provides accurate determination of molecular composition, while infrared spectroscopy confirms functional group presence and integrity. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation [1].

Scalable Production Considerations

The transition from laboratory-scale synthesis to commercial production of E7449 requires careful consideration of multiple factors affecting scalability, cost-effectiveness, and product quality. Process development activities focus on optimizing reaction conditions for large-scale equipment while maintaining product quality and yield standards [9].

Heat and mass transfer considerations become increasingly important at larger scales, requiring modifications to reaction conditions and equipment design. The exothermic nature of many heterocyclic formation reactions necessitates careful temperature control and heat removal strategies to prevent runaway reactions and maintain product quality [10].

Equipment selection and design represent critical factors in scalable production, with the choice of reactor type affecting both reaction efficiency and product quality. Batch reactors are typically employed for multi-step syntheses, while continuous flow systems may offer advantages for specific transformations [11].

Process analytical technology (PAT) implementation enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and yield. In-line analytical techniques such as near-infrared spectroscopy and Raman spectroscopy provide valuable process monitoring capabilities [12].

Quality control systems must be implemented throughout the production process to ensure compliance with regulatory requirements and product specifications. This includes raw material testing, in-process monitoring, and final product analysis using validated analytical methods [9].

Waste minimization and environmental considerations become increasingly important at commercial scale, requiring implementation of green chemistry principles and efficient solvent recovery systems. The development of more environmentally friendly synthetic routes and purification methods represents an ongoing area of optimization [12].

Manufacturing process validation ensures that the production process consistently produces E7449 meeting predetermined quality specifications. This includes qualification of equipment, validation of analytical methods, and demonstration of process robustness under normal operating conditions [9].

Supply chain considerations for raw materials and intermediates must be addressed to ensure reliable production capabilities. This includes qualification of multiple suppliers, establishment of appropriate inventory levels, and development of contingency plans for supply disruptions [12].

The implementation of appropriate containment and safety measures is essential for handling potentially hazardous intermediates and reagents. This includes proper ventilation systems, personal protective equipment, and emergency response procedures [13].

Cost optimization represents a continuous effort throughout the production lifecycle, involving evaluation of alternative synthetic routes, process improvements, and supplier negotiations. The balance between production cost and product quality must be carefully maintained to ensure commercial viability while meeting regulatory requirements [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Gilmore S, Hofmann-Wellenhof R, Muir J, Soyer HP. Lacunarity analysis: a promising method for the automated assessment of melanocytic naevi and melanoma. PLoS One. 2009 Oct 13;4(10):e7449. doi: 10.1371/journal.pone.0007449. PubMed PMID: 19823688; PubMed Central PMCID: PMC2758593.